6-Hydroxytetrahydropyrimidin-4-one
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Overview
Description
4,6-Dihydroxypyrimidine is a heterocyclic organic compound with the molecular formula C4H4N2O2. It is a derivative of pyrimidine, characterized by the presence of hydroxyl groups at the 4th and 6th positions of the pyrimidine ring. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
4,6-Dihydroxypyrimidine can be synthesized through several methods. One common approach involves the reaction of malonic acid esters with formamide in the presence of an alkali metal alkoxide at elevated temperatures . Another method utilizes malonate and formamide, which are mixed and added to an alkali metal alcoholate/solvent containing a catalyst. The reaction mixture is then maintained at a specific temperature, followed by solvent evaporation, acidification, and filtration to obtain the final product . These methods are efficient and yield high-purity 4,6-dihydroxypyrimidine.
Chemical Reactions Analysis
4,6-Dihydroxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, forming derivatives such as 2-amino-4,6-dihydroxypyrimidine.
Coupling Reactions: It can react with diazotized aromatic amines to form azo dyes.
Complex Formation: It acts as a ligand in coordination chemistry, forming complexes with metals like titanium.
Common reagents used in these reactions include alkali metal alkoxides, diazotized aromatic amines, and metal alkoxides. The major products formed from these reactions are various substituted pyrimidines and metal complexes.
Scientific Research Applications
4,6-Dihydroxypyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a precursor for biologically active molecules.
Medicine: It is an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4,6-dihydroxypyrimidine involves its interaction with various biological targets. For instance, its derivatives have been shown to inhibit nitric oxide production in immune cells, which is significant for their anti-inflammatory properties . Additionally, it can form complexes with metals, influencing their catalytic activities .
Comparison with Similar Compounds
4,6-Dihydroxypyrimidine can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on nitric oxide production.
2-Amino-4,6-dichloropyrimidine: Exhibits antiviral properties.
4,6-Dihydroxy-2-methylpyrimidine: Used in the synthesis of azo dyes.
The uniqueness of 4,6-dihydroxypyrimidine lies in its dual hydroxyl groups, which confer distinct reactivity and versatility in forming various derivatives and complexes.
Properties
Molecular Formula |
C4H8N2O2 |
---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
6-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H8N2O2/c7-3-1-4(8)6-2-5-3/h3,5,7H,1-2H2,(H,6,8) |
InChI Key |
ZMNSATBYYSATCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCNC1=O)O |
Origin of Product |
United States |
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